molecular formula C22H22N2O3 B12379376 CaMKK2-IN-1

CaMKK2-IN-1

Cat. No.: B12379376
M. Wt: 362.4 g/mol
InChI Key: LIZGTJPPOJGDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

CaMKK2-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

CaMKK2-IN-1 has a wide range of scientific research applications:

Mechanism of Action

CaMKK2-IN-1 exerts its effects by selectively inhibiting the activity of CaMKK2. This inhibition prevents the phosphorylation and activation of downstream targets such as AMP-activated protein kinase (AMPK), calcium/calmodulin-dependent protein kinase 1 (CaMK1), and calcium/calmodulin-dependent protein kinase 4 (CaMK4). These pathways are crucial for maintaining cellular energy balance, glucose metabolism, and other physiological processes .

Comparison with Similar Compounds

CaMKK2-IN-1 is unique in its high selectivity and potency for CaMKK2 compared to other inhibitors. Similar compounds include:

These compounds differ in their chemical structure, selectivity, and efficacy, making this compound a valuable tool for specific research applications .

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-cyclopentyl-4-(7-ethoxyquinazolin-4-yl)benzoic acid

InChI

InChI=1S/C22H22N2O3/c1-2-27-16-8-10-18-20(12-16)23-13-24-21(18)15-7-9-17(22(25)26)19(11-15)14-5-3-4-6-14/h7-14H,2-6H2,1H3,(H,25,26)

InChI Key

LIZGTJPPOJGDHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=NC=N2)C3=CC(=C(C=C3)C(=O)O)C4CCCC4

Origin of Product

United States

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